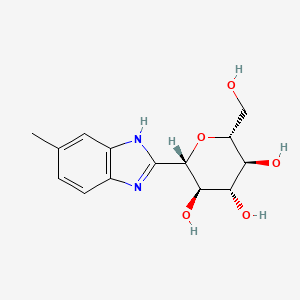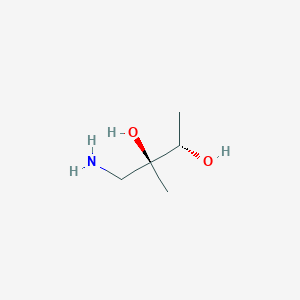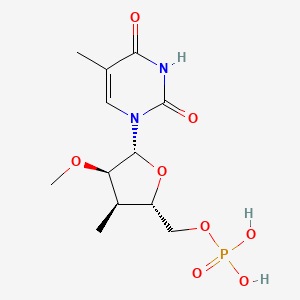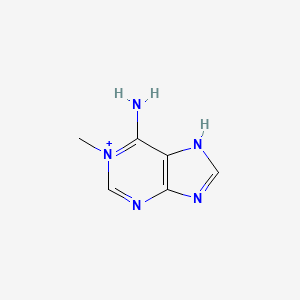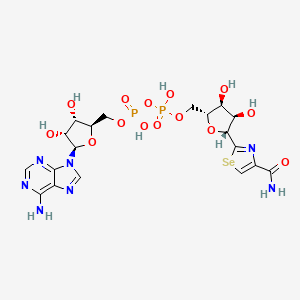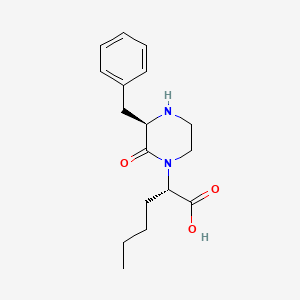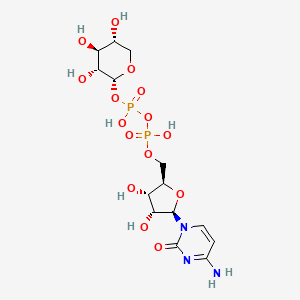
Cytidine-5'-diphospho-beta-D-xylose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine-5’-diphospho-beta-D-xylose is a nucleotide sugar that plays a crucial role in the biosynthesis of glycosaminoglycans and glycoproteins. It is a derivative of cytidine diphosphate (CDP) and xylose, and it serves as a donor of xylose residues in various biochemical processes. This compound is essential for the proper functioning of cellular mechanisms, particularly in the formation of proteoglycans, which are vital components of the extracellular matrix.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-5’-diphospho-beta-D-xylose typically involves the enzymatic conversion of cytidine-5’-diphospho-glucose (CDP-glucose) to Cytidine-5’-diphospho-beta-D-xylose. This reaction is catalyzed by the enzyme CDP-glucose 4,6-dehydratase. The process requires specific conditions, including the presence of cofactors such as NAD+ and divalent metal ions like Mg2+ .
Industrial Production Methods
Industrial production of Cytidine-5’-diphospho-beta-D-xylose often employs microbial fermentation techniques. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the enzyme CDP-glucose 4,6-dehydratase, which then catalyzes the conversion of CDP-glucose to Cytidine-5’-diphospho-beta-D-xylose. This method allows for large-scale production of the compound with high purity and yield .
化学反应分析
Types of Reactions
Cytidine-5’-diphospho-beta-D-xylose undergoes various chemical reactions, including:
Substitution Reactions: The xylose residue can be transferred to acceptor molecules, such as proteins and lipids, through glycosylation reactions.
Hydrolysis: The compound can be hydrolyzed to release xylose and cytidine diphosphate.
Common Reagents and Conditions
Common reagents used in the reactions involving Cytidine-5’-diphospho-beta-D-xylose include:
Enzymes: Glycosyltransferases are often used to facilitate the transfer of xylose residues.
Cofactors: NAD+ and Mg2+ are essential for the enzymatic activity of CDP-glucose 4,6-dehydratase.
Major Products Formed
The major products formed from the reactions of Cytidine-5’-diphospho-beta-D-xylose include xylosylated proteins and lipids, which are crucial for various biological functions .
科学研究应用
Cytidine-5’-diphospho-beta-D-xylose has numerous applications in scientific research, including:
Chemistry: It is used as a substrate in the study of glycosylation reactions and the synthesis of complex carbohydrates.
Biology: The compound is essential for the biosynthesis of glycosaminoglycans, which are important for cell signaling and structural integrity.
Medicine: Research on Cytidine-5’-diphospho-beta-D-xylose has implications for understanding and treating diseases related to glycosylation defects, such as certain types of muscular dystrophy and congenital disorders of glycosylation.
Industry: It is used in the production of therapeutic glycoproteins and other biopharmaceuticals.
作用机制
Cytidine-5’-diphospho-beta-D-xylose exerts its effects by serving as a donor of xylose residues in glycosylation reactions. The compound interacts with glycosyltransferases, which catalyze the transfer of xylose to specific acceptor molecules, such as proteins and lipids. This process is crucial for the formation of glycosaminoglycans and glycoproteins, which are essential for various cellular functions and structural integrity .
相似化合物的比较
Similar Compounds
Cytidine-5’-diphospho-glucose (CDP-glucose): Similar to Cytidine-5’-diphospho-beta-D-xylose, CDP-glucose is involved in glycosylation reactions but donates glucose residues instead of xylose.
Uridine diphosphate glucose (UDP-glucose): Another nucleotide sugar that serves as a glucose donor in glycosylation reactions.
Uniqueness
Cytidine-5’-diphospho-beta-D-xylose is unique in its ability to donate xylose residues, which are essential for the biosynthesis of specific glycosaminoglycans and glycoproteins. This specificity distinguishes it from other nucleotide sugars, such as CDP-glucose and UDP-glucose, which donate different sugar residues .
属性
分子式 |
C14H23N3O15P2 |
|---|---|
分子量 |
535.29 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H23N3O15P2/c15-7-1-2-17(14(23)16-7)12-10(21)9(20)6(30-12)4-29-33(24,25)32-34(26,27)31-13-11(22)8(19)5(18)3-28-13/h1-2,5-6,8-13,18-22H,3-4H2,(H,24,25)(H,26,27)(H2,15,16,23)/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1 |
InChI 键 |
NWSKPSPTJOAICE-OCIMBMBZSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



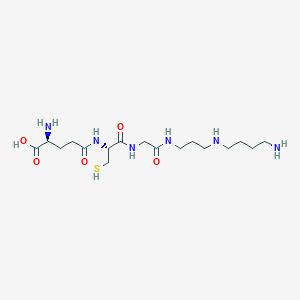
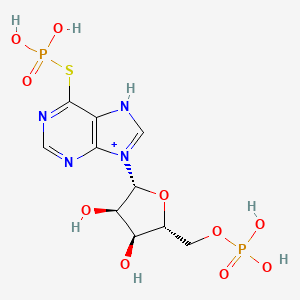
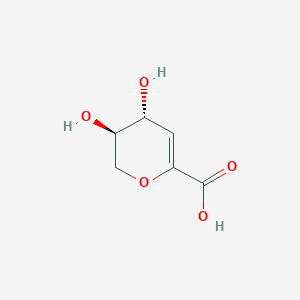
![N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10777637.png)
